2,7-Naphthalenedisulfonic acid, 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxy-
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Overview
Description
2,7-Naphthalenedisulfonic acid, 4,4’-((2,2’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-hydroxy-) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is particularly significant in the textile and dyeing industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4,4’-((2,2’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-hydroxy-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 2,2’-dimethyl-1,1’-biphenyl-4,4’-diamine, using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 2,7-Naphthalenedisulfonic acid under alkaline conditions to form the azo dye.
Purification: The product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4,4’-((2,2’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-hydroxy-) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4,4’-((2,2’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-hydroxy-) has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include electron transfer processes that result in the formation or cleavage of the azo bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3-[[4-[[4-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]-2-sulfophenyl]azo]-2,5-bis(2-hydroxyethoxy)phenyl]azo]-4,5-dihydroxy-, potassium sodium salt
- 2,7-Naphthalenedisulfonic acid, 3-[[4-[[4-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]-2-sulfophenyl]azo]-2,5-bis(2-hydroxyethoxy)phenyl]azo]-4,5-dihydroxy-, potassium sodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4,4’-((2,2’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-hydroxy-) lies in its specific structural configuration, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.
Properties
CAS No. |
55372-76-4 |
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Molecular Formula |
C34H26N4O14S4 |
Molecular Weight |
842.9 g/mol |
IUPAC Name |
3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H26N4O14S4/c1-17-11-21(35-37-31-27-9-5-23(53(41,42)43)13-19(27)15-29(33(31)39)55(47,48)49)3-7-25(17)26-8-4-22(12-18(26)2)36-38-32-28-10-6-24(54(44,45)46)14-20(28)16-30(34(32)40)56(50,51)52/h3-16,39-40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52) |
InChI Key |
VFHVSNQEAXVXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
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